2,6-difluoro-N-(2-phenoxyethyl)benzamide
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Overview
Description
2,6-Difluoro-N-(2-phenoxyethyl)benzamide is a chemical compound with the molecular formula C15H13F2NO2 and a molecular weight of 277.26 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and a phenoxyethyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-phenoxyethyl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control of reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-N-(2-phenoxyethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its potential anticancer activity, the compound may interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: A simpler analog with similar chemical properties but lacking the phenoxyethyl group.
2,6-Difluoro-N-phenylbenzamide: Another analog with a phenyl group instead of the phenoxyethyl group.
2,6-Difluoro-N-(4-methoxyphenyl)benzamide: A compound with a methoxy-substituted phenyl group.
Uniqueness
2,6-Difluoro-N-(2-phenoxyethyl)benzamide is unique due to the presence of the phenoxyethyl group, which can enhance its binding affinity to molecular targets and improve its solubility in organic solvents. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research .
Properties
IUPAC Name |
2,6-difluoro-N-(2-phenoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c16-12-7-4-8-13(17)14(12)15(19)18-9-10-20-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTNVUZMWSFCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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